Methyl 2-octynoate

Beschreibung

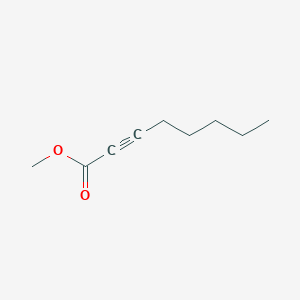

structure

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl oct-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLZQXRXIKQFNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047093 | |

| Record name | Methyl 2-octynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid; Powerful, unpleasant odour. Violet like when diluted. | |

| Record name | Methyl 2-octynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

217.00 to 220.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2-octynoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin, Soluble (in ethanol) | |

| Record name | Methyl 2-octynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.924 | |

| Record name | Methyl 2-octynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1356/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-12-6 | |

| Record name | Methyl 2-octynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl heptine carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-octynoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octynoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-octynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oct-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL HEPTINE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTP6YT2T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2-octynoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031302 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-octynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-octynoate (CAS No. 111-12-6) is an unsaturated fatty acid ester with applications in the flavor and fragrance industries. A thorough understanding of its physicochemical properties is paramount for its effective use in research, development, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, including its physical, spectral, and safety data. Detailed experimental protocols for the determination of these properties are also presented to aid in laboratory practice.

Chemical Identity and Structure

This compound is systematically named methyl oct-2-ynoate. Its structure features a terminal methyl ester group and a triple bond between the second and third carbon atoms of an eight-carbon chain.

A Technical Guide to the Spectroscopic Data of Methyl 2-octynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-octynoate (CAS No. 111-12-6), a key intermediate and fragrance component. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.76 | s | 3H | -OCH3 |

| 2.34 | t, J = 7.1 Hz | 2H | -C≡C-CH2- |

| 1.59 | p, J = 7.2 Hz | 2H | -CH2-CH2-CH3 |

| 1.43 - 1.27 | m | 4H | -CH2-CH2-CH2-CH3 |

| 0.91 | t, J = 7.0 Hz | 3H | -CH3 |

s = singlet, t = triplet, p = pentet, m = multiplet

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.2 | C=O |

| 91.3 | -C≡C- |

| 73.5 | -C≡C- |

| 52.6 | -OCH3 |

| 30.8 | -CH2- |

| 27.7 | -CH2- |

| 22.1 | -CH2- |

| 18.8 | -CH2- |

| 13.9 | -CH3 |

Table 3: IR Spectroscopic Data (ATR-Neat)

| Wavenumber (cm-1) | Description of Vibration |

| 2958, 2935, 2873 | C-H (alkane) stretching |

| 2237 | C≡C (alkyne) stretching |

| 1716 | C=O (ester) stretching |

| 1436 | C-H bending |

| 1259 | C-O (ester) stretching |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 154 | 5 | [M]+ (Molecular Ion) |

| 123 | 73 | [M - OCH3]+ |

| 95 | 100 | [M - COOCH3]+ |

| 67 | 45 | [C5H7]+ |

| 55 | 59 | [C4H7]+ |

| 41 | 50 | [C3H5]+ |

| 29 | 38 | [C2H5]+ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following sections outline the general methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically acquired on a 400 MHz spectrometer. The sample of this compound is dissolved in deuterated chloroform (CDCl3), which serves as both the solvent and the internal lock signal. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a standard 1H NMR experiment, approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of CDCl3. For 13C NMR, a more concentrated sample (20-50 mg) is generally required due to the lower natural abundance of the 13C isotope. Data is processed using standard Fourier transform algorithms.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectra are commonly recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric CO2 and water vapor. The spectrum is typically recorded in the range of 4000 to 400 cm-1.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectra are obtained by introducing a volatile sample of this compound into the ion source of a mass spectrometer. The molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Reaction Mechanism of Methyl 2-octynoate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Methyl 2-octynoate, a valuable compound in the flavor, fragrance, and pharmaceutical industries. The document details the reaction mechanisms, experimental protocols, and quantitative data associated with two principal synthetic pathways. All quantitative data is summarized for comparative analysis, and detailed experimental procedures are provided. Furthermore, reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

This compound (C₉H₁₄O₂) is a fatty acid ester known for its characteristic violet-like aroma upon dilution.[1] It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[2] Understanding the nuances of its synthesis is critical for optimizing production and exploring novel applications. This guide explores two primary methods for its synthesis: the dehydrobromination of a vicinal dibromide and the carboxylation of a terminal alkyne followed by esterification.

Synthetic Pathways and Reaction Mechanisms

Two principal routes for the synthesis of this compound are detailed below. Each pathway offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall yield.

Pathway 1: Dehydrobromination of Methyl 2,3-dibromooctanoate

This pathway involves a two-step process starting from Methyl 2-octenoate. The first step is the bromination of the alkene to form the vicinal dibromide, Methyl 2,3-dibromooctanoate. The second step is a double dehydrobromination using a strong base to yield the desired alkyne.

Reaction Mechanism:

The bromination of the alkene proceeds via an electrophilic addition mechanism, typically forming a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to give the trans-dibromide. The subsequent double dehydrobromination is an E2 elimination reaction, where a strong base abstracts two protons and eliminates two bromide ions in a concerted fashion to form the triple bond.

Pathway 2: Carboxylation of 1-Heptyne and Subsequent Esterification

This pathway begins with the deprotonation of a terminal alkyne, 1-heptyne, using a strong organometallic base like n-butyllithium (n-BuLi) to form a lithium acetylide. This nucleophilic acetylide then reacts with carbon dioxide in a carboxylation reaction to produce 2-octynoic acid. The final step is a Fischer esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Reaction Mechanism:

The first step is a simple acid-base reaction. In the second step, the highly nucleophilic acetylide attacks the electrophilic carbon of CO₂. The resulting carboxylate is then protonated during workup to yield the carboxylic acid. The Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the final ester product.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the two synthetic pathways, allowing for a direct comparison of their efficiency and requirements.

Table 1: Comparison of Synthetic Pathways for this compound

| Parameter | Pathway 1: Dehydrobromination | Pathway 2: Carboxylation & Esterification |

| Starting Materials | Methyl 2-octenoate, Bromine, Strong Base (e.g., NaNH₂) | 1-Heptyne, n-BuLi, CO₂, Methanol, Acid Catalyst |

| Key Intermediates | Methyl 2,3-dibromooctanoate | 2-Octynoic acid |

| Overall Yield | ~35% (based on a homologous system)[3] | Not explicitly reported, but individual step yields are generally high |

| Reaction Conditions | Bromination: 0-30 °C; Dehydrobromination: -30 to 60 °C[3] | Deprotonation/Carboxylation: Low temperatures (e.g., -78 °C); Esterification: Reflux |

| Advantages | Fewer steps if starting from the alkene. | Starts from a simple alkyne; avoids handling elemental bromine. |

| Disadvantages | Use of hazardous bromine; potentially lower overall yield. | Requires handling of pyrophoric n-BuLi and anhydrous conditions. |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Boiling Point | 217-220 °C |

| Density | 0.92 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.446 |

| ¹H NMR (CDCl₃, ppm) | δ 3.75 (s, 3H), 2.30 (t, 2H), 1.55 (m, 2H), 1.30 (m, 4H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, ppm) | δ 154.5, 91.5, 72.5, 52.5, 31.0, 28.0, 22.0, 18.5, 14.0 |

| IR (neat, cm⁻¹) | 2958, 2860, 2235 (C≡C), 1715 (C=O), 1435, 1250 |

| Mass Spectrum (m/z) | 154 (M+), 123, 95, 67, 55, 41 |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Pathway 1: Dehydrobromination

Step 1: Synthesis of Methyl 2,3-dibromooctanoate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 2-octenoate (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride. Cool the solution to 0 °C in an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.

-

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude Methyl 2,3-dibromooctanoate can be used in the next step without further purification. Spectroscopic analysis (¹H NMR, ¹³C NMR) should be performed to confirm the structure.

Step 2: Synthesis of this compound via Dehydrobromination

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a suspension of sodium amide (NaNH₂) (2.2 eq) in anhydrous solvent (e.g., liquid ammonia or an inert high-boiling ether).

-

Addition of Dibromide: Cool the suspension and slowly add a solution of Methyl 2,3-dibromooctanoate (1.0 eq) in the same anhydrous solvent.

-

Reaction: After the addition, the reaction mixture is stirred at the appropriate temperature (ranging from -30 to 60 °C) for several hours.[3] The progress of the reaction can be monitored by TLC or GC.

-

Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to obtain pure this compound.

Pathway 2: Carboxylation and Esterification

Step 1: Synthesis of 2-Octynoic Acid

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-heptyne (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.05 eq) to the stirred solution. Allow the mixture to stir at -78 °C for 1 hour.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over crushed dry ice. Allow the mixture to warm to room temperature.

-

Work-up: Quench the reaction with water. Acidify the aqueous layer with dilute HCl to a pH of ~2. Extract the 2-octynoic acid with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude 2-octynoic acid can be purified by recrystallization or used directly in the next step.

Step 2: Fischer Esterification to this compound

-

Reaction Setup: In a round-bottom flask, dissolve 2-octynoic acid (1.0 eq) in an excess of methanol (which also acts as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction: Heat the mixture to reflux with stirring for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol by rotary evaporation. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental procedures.

References

Unveiling Methyl 2-Octynoate: A Synthetic Journey from Laboratory Discovery to Commercial Application

A comprehensive review of the scientific literature reveals that methyl 2-octynoate is a synthetic compound, a product of early 20th-century chemical innovation, and is not known to occur naturally. This technical guide delves into the history of its discovery, its chemical properties, and the methods of its synthesis, providing researchers, scientists, and drug development professionals with a thorough understanding of this commercially significant molecule.

Natural Occurrence: An Absence of Evidence

Contrary to inquiries about its natural origins, extensive database searches and literature reviews confirm that this compound is not a naturally occurring compound.[1][2] While the Human Metabolome Database (HMDB) categorizes it under "endogenous" sources, this appears to be a broad classification for fatty acid esters rather than evidence of its specific natural presence in any organism.[3] No empirical data from studies on plants, fungi, bacteria, or marine organisms have identified this compound as a natural product. Its existence is exclusively attributed to chemical synthesis.

The Dawn of a Synthetic Aroma: Discovery and Historical Context

The discovery of this compound dates back to 1903.[1][2] This period marked a transformative era in the fragrance industry, characterized by a shift towards the use of synthetic molecules to create novel and more accessible scents. The late 19th and early 20th centuries witnessed the birth of modern perfumery, with chemists successfully synthesizing aroma molecules that could mimic or enhance natural fragrances. The development of this compound, with its potent and distinct aroma, was a direct outcome of this burgeoning field of organic chemistry.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and industry.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 111-12-6 | |

| Appearance | Colorless to slightly yellow liquid | |

| Odor | Powerful, unpleasant odor; violet-like when diluted | |

| Boiling Point | 217-220 °C | |

| Density | 0.919-0.924 g/cm³ | |

| Refractive Index | 1.443-1.449 | |

| Solubility | Soluble in most fixed oils; slightly soluble in propylene glycol; insoluble in water and glycerin. |

Chemical Synthesis: The Esterification Pathway

The primary method for the industrial production of this compound is through the esterification of 2-octynoic acid with methanol. This reaction is a fundamental process in organic chemistry, and its workflow can be visualized as follows:

Caption: Synthesis of this compound via Esterification.

Experimental Protocol: Esterification of 2-Octynoic Acid

The following protocol provides a generalized procedure for the synthesis of this compound. Specific reaction conditions may be optimized for yield and purity.

Materials:

-

2-Octynoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-octynoic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the esterification reaction to completion.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

-

Analytical Methods for Detection

While not found in nature, the detection and quantification of this compound are crucial in the context of quality control for fragrance and flavor formulations, as well as for monitoring its presence as a potential allergen in consumer products. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common and reliable analytical techniques employed for this purpose. These methods offer high sensitivity and specificity, allowing for the detection of trace amounts of the compound in complex matrices.

Conclusion

References

A Technical Guide to the Solubility of Methyl 2-octynoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-octynoate, a key intermediate in the synthesis of pharmaceuticals and fragrances. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for solubility testing.

Physicochemical Properties of this compound

This compound is a fatty acid ester with the following key properties:

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 217-220 °C |

| Density | ~0.922 g/mL |

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be established.

Qualitative Solubility Data:

This compound is generally described as:

-

Soluble in: ethanol, most fixed oils, and mineral oil.[1]

-

Slightly soluble in: propylene glycol, chloroform, and methanol.[1][2]

-

Insoluble in: water and glycerin.[1]

Estimated Quantitative Water Solubility:

An estimated water solubility for this compound is approximately 433.9 mg/L at 25 °C .

Solubility of a Structural Analog: Methyl Octanoate

To provide a more quantitative perspective, the solubility data for methyl octanoate (the saturated analog of this compound) is presented below. Due to the structural similarity, the solubility behavior of this compound is expected to be comparable in many organic solvents. The primary difference is the presence of a carbon-carbon triple bond in this compound, which may slightly increase its polarity.

Quantitative Solubility Data for Methyl Octanoate:

| Solvent | Solubility | Temperature |

| Water | 64.4 mg/L | 20 °C |

| Dimethylformamide (DMF) | 25 mg/mL | Not Specified |

| Dimethylformamide (DMF):Phosphate-Buffered Saline (PBS) (pH 7.2) (1:1) | 0.25 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified |

| Ethanol | 25 mg/mL | Not Specified |

Methyl octanoate is also described as being "very soluble" in alcohol and ether.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute should be visually confirmed.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A logical workflow for the shake-flask method of solubility determination.

Caption: Logical flow for quantifying solute concentration using HPLC.

References

A Technical Guide to Quantum Chemical Calculations for Methyl 2-octynoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Methyl 2-octynoate. The methodologies detailed herein are designed to elucidate the structural, electronic, and spectroscopic properties of this molecule, offering valuable insights for its application in drug development and materials science.

Introduction to Quantum Chemical Analysis of this compound

This compound is an unsaturated ester with applications in various fields, including as a fragrance and flavoring agent.[1][2] Understanding its molecular properties at a quantum level is crucial for predicting its reactivity, stability, and potential biological interactions. Computational chemistry provides a powerful toolkit for this purpose, enabling the calculation of a wide range of molecular descriptors.

This guide focuses on the application of Density Functional Theory (DFT), a robust and widely used computational method, to investigate this compound.[3][4] We will outline the protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and the generation of a Molecular Electrostatic Potential (MEP) map. These calculations provide a detailed picture of the molecule's characteristics.

Computational Methodology

The following protocols are based on standard computational chemistry practices and are designed to be implemented using common quantum chemistry software packages such as Gaussian.[5]

Geometry Optimization

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, which locates the minimum energy conformation on the potential energy surface.

Experimental Protocol:

-

Input Structure: A preliminary 3D structure of this compound is constructed using a molecular builder.

-

Level of Theory: The geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: The 6-31G(d,p) basis set is employed, which provides a good balance between accuracy and computational cost for organic molecules.

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a stationary point on the potential energy surface.

-

Verification: The optimized geometry is confirmed to be a true minimum by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra of this compound. This is crucial for interpreting experimental spectroscopic data and confirming the stability of the optimized structure.

Experimental Protocol:

-

Input Geometry: The optimized structure of this compound from the previous step is used.

-

Calculation Type: A frequency calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-31G(d,p)).

-

Output: The calculation yields the vibrational frequencies (in cm⁻¹), their corresponding IR intensities, and Raman activities.

-

Analysis: The calculated frequencies are assigned to specific vibrational modes of the molecule, such as C-H stretching, C=O stretching, and C≡C stretching.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Experimental Protocol:

-

Input Geometry: The optimized structure of this compound is used.

-

Calculation: The molecular orbitals and their energies are calculated at the B3LYP/6-31G(d,p) level of theory.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file.

-

Analysis: The HOMO-LUMO energy gap is calculated, and various global reactivity descriptors are derived from the HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for predicting its interaction with other molecules.

Experimental Protocol:

-

Input Geometry: The optimized structure of this compound is used.

-

Calculation: The MEP is calculated at the B3LYP/6-31G(d,p) level of theory.

-

Visualization: The calculated MEP is mapped onto the electron density surface of the molecule. The color-coding of the map indicates the electrostatic potential, with red representing regions of high electron density (negative potential) and blue representing regions of low electron density (positive potential).

Data Presentation

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | Value |

| C2-C3 | Value | |

| C3-O1 | Value | |

| C3=O2 | Value | |

| ... | Value | |

| Bond Angles (°) | C1-C2-C3 | Value |

| C2-C3-O1 | Value | |

| ... | Value | |

| Dihedral Angles (°) | C1-C2-C3-O1 | Value |

| ... | Value |

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| Value | Value | Value | C-H stretch |

| Value | Value | Value | C=O stretch |

| Value | Value | Value | C≡C stretch |

| Value | Value | Value | CH₂ bend |

| ... | ... | ... | ... |

Table 3: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Table 4: Global Reactivity Descriptors of this compound

| Descriptor | Formula | Calculated Value |

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Chemical Softness (S) | 1 / (2η) | Value |

| Electrophilicity Index (ω) | χ² / (2η) | Value |

Mandatory Visualization

Visual representations are essential for understanding the complex data generated from quantum chemical calculations. The following diagrams illustrate the computational workflow and the relationships between the calculated properties.

Caption: A flowchart illustrating the sequential steps involved in the quantum chemical analysis of this compound.

Caption: A diagram showing the interconnectedness of various properties derived from quantum chemical calculations.

References

A Technical Guide to the Historical Synthesis of Methyl 2-octynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-octynoate, a key intermediate in organic synthesis and a notable fragrance component, has been the subject of various synthetic endeavors over the years. This technical guide provides an in-depth exploration of the historical methods employed for the synthesis of this acetylenic ester. The document outlines two principal historical routes: the dehydrohalogenation of a vicinal dibromoester and the alkylation of a terminal alkyne followed by carboxylation and esterification. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to offer a comprehensive resource for researchers in the field.

Core Synthetic Strategies

Historically, the synthesis of this compound has primarily relied on two robust and versatile strategies in organic chemistry. These methods, while foundational, showcase the fundamental principles of carbon-carbon and carbon-heteroatom bond formation.

Dehydrohalogenation of Methyl 2,3-dibromooctanoate

This classic approach involves a two-step sequence starting from the corresponding alkene, methyl 2-octenoate. The first step is the bromination of the double bond to yield the vicinal dibromoester, followed by a double dehydrobromination using a strong base to introduce the alkyne functionality.

Alkylation of Acetylene and Subsequent Functionalization

This method builds the carbon skeleton of this compound by first alkylating acetylene to form a terminal alkyne, 1-heptyne. This intermediate is then carboxylated to 2-octynoic acid, which is subsequently esterified to the final product. An alternative entry to the key 1-heptyne intermediate is through the transformation of heptaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the historical synthesis methods of this compound, providing a comparative overview of the different approaches.

| Synthesis Route | Step | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) |

| Dehydrohalogenation | 1. Bromination | Methyl 2-octenoate | Bromine, Methylene Chloride | 0 °C, 2 hours | ~95% (crude) |

| 2. Dehydrobromination | Methyl 2,3-dibromooctanoate | Potassium Hydroxide, Ethanol | 30 °C, 5 hours | ~26% (distilled) | |

| Alkylation of Acetylene | 1. Alkylation | Acetylene, 1-Bromopentane | Sodium Amide in Liquid Ammonia | -40 °C to room temp. | 80% |

| 2. Carboxylation | 1-Heptyne | n-Butyllithium, Carbon Dioxide (Dry Ice) | -78 °C | ~75% | |

| 3. Esterification | 2-Octynoic Acid | Methanol, Sulfuric Acid (catalyst) | Reflux | ~90% | |

| From Heptaldehyde | 1. Alkyne Synthesis | Heptaldehyde | Carbon Tetrabromide, Triphenylphosphine, n-Butyllithium | 0 °C to room temp. | ~85% (for 1-heptyne) |

| 2. Carboxylation | 1-Heptyne | n-Butyllithium, Carbon Dioxide (Dry Ice) | -78 °C | ~75% | |

| 3. Esterification | 2-Octynoic Acid | Methanol, Sulfuric Acid (catalyst) | Reflux | ~90% |

Experimental Protocols

Synthesis of this compound via Dehydrohalogenation

This method is exemplified by a two-step process involving bromination and subsequent dehydrobromination.

Step 1: Synthesis of Methyl 2,3-dibromooctanoate

-

Materials: Methyl 2-octenoate (100 g, 0.64 mol), Methylene Chloride (150 mL), Bromine (108 g, 0.67 mol).

-

Procedure:

-

In a 500 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve methyl 2-octenoate in methylene chloride.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine dropwise to the stirred solution over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, continue stirring the reaction mixture for an additional 2 hours at 0 °C.

-

Remove the solvent under reduced pressure to obtain the crude intermediate, methyl 2,3-dibromooctanoate. The yield is typically high and the product is often used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: Methyl 2,3-dibromooctanoate (from Step 1), Ethanol (200 mL), Potassium Hydroxide (56 g, 1.41 mol).

-

Procedure:

-

In a 500 mL three-necked flask, dissolve the crude methyl 2,3-dibromooctanoate in ethanol.

-

Slowly add potassium hydroxide to the solution at 30 °C over a period of 1 hour.

-

After the addition, continue to stir the reaction mixture at 30 °C for 5 hours.

-

After the reaction is complete, pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound. A reported yield for a similar compound, methyl 2-heptynecarboxylate, is 26%[1].

-

Synthesis of this compound via Alkylation of Acetylene

This route involves the formation of 1-heptyne, followed by carboxylation and esterification.

Step 1: Synthesis of 1-Heptyne

-

Materials: Liquid Ammonia (1 L), Acetylene gas, Sodium metal (46.0 g, 2.0 mol), 1-Bromopentane (302.1 g, 2.0 mol).

-

Procedure:

-

In a 3 L three-necked flask cooled to -40 °C, condense ammonia gas to obtain approximately 1 L of liquid ammonia.

-

Continuously bubble acetylene gas through the liquid ammonia.

-

Slowly add small pieces of sodium metal to the solution over 1 hour.

-

Add 1-bromopentane dropwise to the flask over 1-2 hours.

-

After the addition is complete, allow the reaction to warm to room temperature.

-

Quench the reaction by adding 200 mL of concentrated aqueous ammonia.

-

Separate the organic layer and wash successively with dilute hydrochloric acid, saturated aqueous sodium carbonate, and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate and distill to obtain 1-heptyne. The reported yield is 80%.

-

Step 2: Synthesis of 2-Octynoic Acid

-

Materials: 1-Heptyne (from Step 1), n-Butyllithium (1.05 equivalents), Dry Ice (solid CO₂).

-

Procedure:

-

Dissolve 1-heptyne in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium to the solution and stir for 1 hour to form the lithium acetylide.

-

In a separate container, crush a sufficient amount of dry ice.

-

Carefully add the lithium acetylide solution to the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction with water and acidify with dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-octynoic acid.

-

Step 3: Synthesis of this compound

-

Materials: 2-Octynoic Acid (from Step 2), Methanol, Concentrated Sulfuric Acid (catalytic amount).

-

Procedure:

-

In a round-bottom flask, combine 2-octynoic acid and an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

-

Purify by vacuum distillation to obtain this compound. This is a standard Fischer esterification, which typically proceeds in high yield[2][3][4][5].

-

Mandatory Visualizations

Caption: Synthetic pathway for this compound via dehydrohalogenation.

Caption: Synthesis of this compound via alkylation of acetylene.

Caption: Alternative synthesis starting from heptaldehyde.

References

- 1. CN104725228A - 2-olic acid ester production method - Google Patents [patents.google.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. byjus.com [byjus.com]

Methodological & Application

Laboratory Synthesis of Methyl 2-octynoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of Methyl 2-octynoate, a valuable intermediate in organic synthesis, particularly in the fields of flavor, fragrance, and pharmaceuticals. Two primary synthesis routes are outlined: a two-step synthesis commencing with 1-heptyne and the direct esterification of 2-octynoic acid.

Chemical Profile and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| Appearance | Clear, colorless to pale yellow liquid[1] |

| Boiling Point | 217-220 °C[1] |

| Density | 0.922 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.446 - 1.449[1] |

| ¹H NMR (CDCl₃, ppm) | δ 3.76 (s, 3H), 2.34 (t, J=7.1 Hz, 2H), 1.59 (quint, J=7.2 Hz, 2H), 1.39-1.34 (m, 4H), 0.91 (t, J=7.0 Hz, 3H)[2] |

| ¹³C NMR (CDCl₃, ppm) | δ 154.5, 91.5, 72.5, 52.5, 30.8, 27.8, 22.1, 18.8, 13.9 |

| IR (neat, cm⁻¹) | 2957, 2934, 2862, 2237 (C≡C), 1716 (C=O), 1436, 1259, 1080 |

Experimental Protocols

Two effective methods for the synthesis of this compound are presented below.

Method 1: Two-Step Synthesis from 1-Heptyne

This protocol involves the carboxylation of 1-heptyne via a Grignard reagent, followed by Fischer esterification.

Part A: Synthesis of 2-Octynoic Acid

Materials:

-

1-Heptyne (96.18 g/mol )

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

-

Dry Carbon Dioxide (Solid, Dry Ice)

-

Anhydrous Diethyl Ether

-

Sulfuric Acid (6 M)

-

Sodium Chloride (Saturated Solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, add 1-heptyne (1.0 eq). Cool the flask to 0 °C in an ice bath.

-

Slowly add ethylmagnesium bromide (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Carboxylation: Crush dry ice into a fine powder and rapidly add it to the Grignard reagent solution with vigorous stirring. A thick precipitate will form.

-

Continue stirring until the mixture returns to room temperature and the excess dry ice has sublimated.

-

Work-up: Carefully quench the reaction by slowly adding 6 M sulfuric acid until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-octynoic acid.

Part B: Esterification of 2-Octynoic Acid

Materials:

-

2-Octynoic Acid (from Part A)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Sodium Chloride (Saturated Solution)

-

Anhydrous Sodium Sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve the crude 2-octynoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Method 2: Direct Esterification of 2-Octynoic Acid

This method is a more direct approach, assuming the availability of 2-octynoic acid.

Materials:

-

2-Octynoic Acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate (Saturated Solution)

-

Sodium Chloride (Saturated Solution)

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

Procedure:

-

Reaction Setup: Combine 2-octynoic acid (1.0 eq), an excess of anhydrous methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Work-up: Allow the reaction to cool to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the ethereal solution with water, followed by a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and then with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

References

Methyl 2-octynoate: A Versatile Intermediate in Pharmaceutical Synthesis

Introduction

Methyl 2-octynoate is a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique structure, featuring a reactive alkyne group, makes it a valuable building block for creating a diverse range of bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its role in the synthesis of prostaglandin analogues.

Application: Synthesis of Prostaglandin Analogues

This compound serves as a key starting material in the synthesis of modified prostaglandins, a class of potent lipid compounds with a wide range of physiological effects. One notable application is in the preparation of 15-methyl prostaglandin analogues. The introduction of a methyl group at the C-15 position can enhance the metabolic stability of the resulting prostaglandin, thereby prolonging its therapeutic effect.

A common strategy for incorporating this compound into the prostaglandin framework involves its conversion to a more elaborate side-chain intermediate, which is then coupled with a suitable cyclopentanone core. This approach is exemplified in the synthesis of (8Z,11Z,14Z)-15-Methyl-8,11,14-eicosatrienoic acid, a prostaglandin synthetase substrate analogue.

Key Reaction: Synthesis of a C-15 Methylated Side-Chain Intermediate

The synthesis of the required side-chain from this compound (or its close analogue, ethyl 2-octynoate) typically involves a sequence of reduction and functional group manipulation to introduce the desired stereochemistry and functionality.

Reaction Scheme: A general representation of the initial steps in the synthesis of a 15-methylated side-chain from this compound.

Caption: Synthetic pathway from this compound to a key side-chain intermediate.

Experimental Protocols

The following are generalized protocols based on standard organic synthesis methodologies for the key transformations involving this compound. Researchers should consult specific literature for precise, optimized conditions for their target molecule.

Protocol 1: Synthesis of (Z)-1-bromo-3-methyl-2-octene from Ethyl 2-octynoate

This protocol is adapted from the synthesis of an intermediate for a 15-methyl prostaglandin analogue.

Materials:

-

Ethyl 2-octynoate

-

Lithium aluminum hydride (LiAlH₄)

-

Methyl iodide (CH₃I)

-

Copper(I) iodide (CuI)

-

Diisobutylaluminium hydride (DIBAL-H)

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Partial Reduction and Methylation:

-

To a stirred solution of ethyl 2-octynoate in anhydrous diethyl ether at -78 °C, add a solution of LiAlH₄ in diethyl ether dropwise.

-

After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

To the resulting aluminate complex, add CuI followed by methyl iodide at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by adding saturated aqueous NH₄Cl and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield crude methyl (Z)-3-methyl-2-octenoate.

-

-

Reduction to the Allylic Alcohol:

-

Dissolve the crude ester in anhydrous hexane and cool to -78 °C.

-

Add a solution of DIBAL-H in hexane dropwise.

-

Monitor the reaction by TLC. Upon completion, quench with methanol followed by water.

-

Filter the resulting aluminum salts and wash with diethyl ether.

-

Concentrate the filtrate to give the crude (Z)-3-methyl-2-octen-1-ol.

-

-

Bromination:

-

Dissolve the crude alcohol in anhydrous diethyl ether and cool to 0 °C.

-

Add PBr₃ dropwise with stirring.

-

Allow the reaction to proceed at 0 °C.

-

Upon completion, pour the reaction mixture onto ice and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford (Z)-1-bromo-3-methyl-2-octene.

-

Quantitative Data Summary:

| Step | Reactant | Product | Typical Yield (%) |

| Partial Reduction and Methylation | Ethyl 2-octynoate | Methyl (Z)-3-methyl-2-octenoate | 70-80 |

| Reduction to Allylic Alcohol | Methyl (Z)-3-methyl-2-octenoate | (Z)-3-methyl-2-octen-1-ol | 85-95 |

| Bromination | (Z)-3-methyl-2-octen-1-ol | (Z)-1-bromo-3-methyl-2-octene | 75-85 |

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Logical Workflow for Prostaglandin Analogue Synthesis

The synthesis of a prostaglandin analogue is a multi-step process that can be logically broken down into the preparation of key fragments followed by their assembly.

Caption: General workflow for the synthesis of prostaglandin analogues.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex pharmaceutical molecules. Its application in the preparation of modified prostaglandin side-chains highlights its utility in introducing key structural motifs that can enhance the pharmacological properties of the final drug substance. The protocols and workflows described herein provide a foundation for researchers and drug development professionals to explore the potential of this compound in their synthetic endeavors.

References

Application of Methyl 2-octynoate in Agrochemical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-octynoate, a versatile acetylenic ester, serves as a valuable building block in the synthesis of a variety of agrochemicals. Its inherent reactivity, conferred by the presence of a carbon-carbon triple bond, allows for its participation in a range of chemical transformations, leading to the formation of complex heterocyclic structures that are often the core of active fungicidal and herbicidal compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key agrochemical classes, namely pyrazole and strobilurin analogues.

Application in the Synthesis of Pyrazole Fungicides

The pyrazole ring is a critical pharmacophore in a multitude of fungicides. The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. This compound can function as a precursor to the 1,3-dicarbonyl moiety, enabling the construction of the pyrazole core.

General Reaction Scheme: Pyrazole Synthesis

A common strategy for the synthesis of pyrazole fungicides involves the reaction of this compound with hydrazine or substituted hydrazines. The reaction proceeds through an initial Michael addition of the hydrazine to the activated alkyne, followed by cyclization and tautomerization to yield the stable pyrazole ring. The substitution pattern on the final pyrazole can be controlled by the choice of the hydrazine derivative and subsequent functionalization steps.

Diagram 1: General workflow for pyrazole synthesis from this compound.

Caption: Workflow for pyrazole fungicide synthesis.

Experimental Protocol: Synthesis of a 3-Pentyl-1H-pyrazol-5(4H)-one Derivative

This protocol describes a representative synthesis of a pyrazolone derivative from this compound and hydrazine hydrate.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-pentyl-1H-pyrazol-5(4H)-one derivative.

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| This compound | 1.0 | Ethanol | Reflux | 4-6 h | 75-85 |

| Hydrazine hydrate | 1.1 | ||||

| Glacial acetic acid | catalytic |

Table 1: Reaction conditions and yield for the synthesis of a 3-pentyl-1H-pyrazol-5(4H)-one derivative.

Application in the Synthesis of Strobilurin Analogues

Strobilurin fungicides are a major class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. The core structure of many strobilurins contains a β-methoxyacrylate pharmacophore. While direct synthesis from this compound is less common, its derivatives can be valuable intermediates. For instance, the pentyl side chain of this compound can be incorporated into the toxophore of novel strobilurin analogues.

General Reaction Scheme: Strobilurin Analogue Synthesis

The synthesis of strobilurin analogues is a multi-step process. A key intermediate, often a phenylacetate derivative, is formylated and then methylated to create the characteristic β-methoxyacrylate moiety. The pentyl group from this compound can be introduced at various stages, for example, through coupling reactions to a suitably functionalized aromatic precursor.

Diagram 2: General synthetic pathway for strobilurin analogues.

Caption: Synthetic pathway for strobilurin analogues.

Experimental Protocol: Synthesis of a Strobilurin Analogue Intermediate

This protocol outlines the synthesis of a key intermediate for a strobilurin analogue, starting from a precursor that could be derived from this compound. For the purpose of this protocol, we will focus on the formation of the β-methoxyacrylate group from a generic substituted phenylacetate.

Materials:

-

Methyl (2-pentylphenyl)acetate (1.0 eq)

-

Methyl formate (1.5 eq)

-

Sodium hydride (1.2 eq)

-

Dimethyl sulfate (1.2 eq)

-

Potassium carbonate (1.5 eq)

-

N,N-Dimethylformamide (DMF) (as solvent)

Procedure:

-

Formylation: To a suspension of sodium hydride in dry DMF, add a solution of methyl (2-pentylphenyl)acetate in DMF dropwise at 0°C. After the addition is complete, add methyl formate and stir the reaction mixture at room temperature for 12 hours.

-

Methylation: To the above reaction mixture, add potassium carbonate followed by dimethyl sulfate. Stir the mixture at room temperature for another 12 hours.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the methyl 2-(2-pentylphenyl)-3-methoxypropenoate intermediate.

| Step | Reagents | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) |

| Formylation | Methyl (2-pentylphenyl)acetate, Methyl formate, NaH | 1.0 : 1.5 : 1.2 | DMF | 0°C to RT | 12 h | 65-75 |

| Methylation | Dimethyl sulfate, K2CO3 | 1.2 : 1.5 | DMF | RT | 12 h |

Table 2: Reaction conditions and yield for the synthesis of a strobilurin analogue intermediate.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of important agrochemicals. Its application in the construction of pyrazole-based fungicides is well-established, providing a straightforward route to the core heterocyclic structure. While its direct use in the synthesis of commercial strobilurins is less documented, its derivatives serve as important intermediates for creating novel analogues with potentially improved fungicidal activity. The protocols provided herein offer a foundation for researchers to explore the utility of this compound in the development of new and effective crop protection agents. Further research into novel reaction pathways and the synthesis of a broader range of agrochemical classes using this versatile building block is warranted.

Methyl 2-Octynoate: A Versatile Alkyne Building Block in Modern Organic Synthesis

For Immediate Release

Methyl 2-octynoate, a reactive and versatile internal alkyne, is emerging as a valuable building block for the synthesis of a diverse array of complex organic molecules. Its unique electronic properties and multiple reactive sites allow for its participation in a wide range of chemical transformations, making it an indispensable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in several key synthetic methodologies, including cycloaddition reactions for the synthesis of heterocycles, conjugate additions for the introduction of nitrogen-containing functionalities, and transition-metal catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

Synthesis of Substituted Pyrazoles via [3+2] Cycloaddition

The synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological and agrochemical applications, can be efficiently achieved through the [3+2] cycloaddition of hydrazines with alkynes. A particularly effective method involves a copper-promoted aerobic oxidative cycloaddition of N,N-disubstituted hydrazines with alkynoates like this compound.[1][2]

Workflow for Copper-Catalyzed [3+2] Cycloaddition

References

Application Notes and Protocols for Click Chemistry Reactions Involving Methyl 2-octynoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 2-octynoate in click chemistry reactions. While direct, published examples of click reactions with this compound are limited, this document outlines the expected reactivity based on established principles for internal and electron-deficient alkynes. Detailed protocols for the most promising approach, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), are provided, alongside a discussion of the challenges associated with the more common Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Introduction to this compound in Click Chemistry

This compound is an internal alkyne functionalized with a methyl ester group. This electron-withdrawing group significantly influences its reactivity in cycloaddition reactions. Click chemistry, a class of rapid, selective, and high-yielding reactions, offers a powerful tool for bioconjugation, drug discovery, and materials science. The most prominent click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole. This reaction is typically catalyzed by copper(I) (CuAAC) or ruthenium(II) (RuAAC).

Key Considerations for this compound:

-

Internal Alkyne: Unlike terminal alkynes, which are the preferred substrates for the widely used CuAAC reaction, internal alkynes like this compound are generally unreactive under standard CuAAC conditions.

-

Electron-Deficient Nature: The methyl ester group withdraws electron density from the alkyne bond, which can affect its reactivity in cycloaddition reactions. While electron-withdrawing groups can enhance the reactivity of terminal alkynes in CuAAC, their effect on internal alkynes is less straightforward and often insufficient to promote the reaction.

-

Ruthenium Catalysis as the Method of Choice: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most effective method for the cycloaddition of azides to internal alkynes.[1][2][3][4] This reaction typically yields fully substituted 1,4,5-trisubstituted-1,2,3-triazoles.[1]

Comparative Reactivity: CuAAC vs. RuAAC

The choice of catalyst is critical when working with this compound. The following table summarizes the expected outcomes and challenges for both CuAAC and RuAAC.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Substrate | Primarily terminal alkynes. | Terminal and internal alkynes . |

| Reactivity of this compound | Very low to no reactivity expected. | Good reactivity expected. |

| Product | 1,4-disubstituted 1,2,3-triazole (from terminal alkynes). | 1,4,5-trisubstituted 1,2,3-triazole. |

| Catalyst | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate). | Ruthenium(II) complexes (e.g., CpRuCl(PPh₃)₂, CpRuCl(COD)). |

| Challenges | Overcoming the low reactivity of the internal alkyne. Potential for side reactions at elevated temperatures. | Catalyst synthesis and handling (can be air-sensitive). |

| Recommendation for this compound | Not recommended without significant optimization and specialized ligands. | Highly recommended. |

Experimental Protocols

The following protocols are generalized for the use of this compound in RuAAC reactions, based on established procedures for other internal alkynes. Researchers should perform small-scale test reactions to optimize conditions for their specific azide substrate.

Protocol 1: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

This protocol describes a general method for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles from this compound and an organic azide using a ruthenium catalyst.

Materials:

-

This compound

-

Organic azide

-

Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD))

-

Anhydrous, degassed solvent (e.g., toluene, benzene, or THF)

-

Inert gas atmosphere (e.g., argon or nitrogen)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the ruthenium catalyst (1-5 mol%).

-

Add the organic azide (1.0 equivalent) and this compound (1.0-1.2 equivalents).

-

Add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.5 M).

-

Stir the reaction mixture at the desired temperature (room temperature to 80 °C). The optimal temperature will depend on the reactivity of the azide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1,4,5-trisubstituted-1,2,3-triazole.

Expected Product: